molecular formula C10H14BrN3O B6631336 N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide

N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide

Cat. No.: B6631336
M. Wt: 272.14 g/mol
InChI Key: FOJGJXJCRADBHJ-UHFFFAOYSA-N
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Description

N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyridine family and is commonly referred to as BME-001. The purpose of

Mechanism of Action

The mechanism of action of N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide in lab experiments is its potential therapeutic applications. It has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other enzymes and pathways to fully understand its mechanism of action. Additionally, the development of more efficient synthesis methods and derivatives of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide involves the reaction of 5-bromo-6-methyl-2-pyridinamine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and is typically completed within 24 hours. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-7-9(11)3-4-10(14-7)13-6-5-12-8(2)15/h3-4H,5-6H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJGJXJCRADBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCNC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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